molecular formula C11H9NOS2 B12496598 3-Methyl-5-benzylidenerhodanine CAS No. 5178-04-1

3-Methyl-5-benzylidenerhodanine

Cat. No.: B12496598
CAS No.: 5178-04-1
M. Wt: 235.3 g/mol
InChI Key: WGWHJLDAXAFZNG-UHFFFAOYSA-N
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Description

3-Methyl-5-benzylidenerhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is characterized by a thiazolidine ring with a benzylidene group at the 5-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-benzylidenerhodanine typically involves the Knoevenagel condensation reaction between rhodanine and an aromatic aldehyde. One common method uses 1-butyl-3-methyl imidazolium hydroxide as a catalyst in water, which proceeds smoothly at room temperature to afford high yields . Another method involves the reaction of crystalline desmotropic forms of 5-benzylidenerhodanine with gaseous diazomethane, resulting in both N and S methylation of the ambident triad .

Industrial Production Methods

Industrial production methods for this compound often focus on green chemistry approaches to minimize environmental impact. Techniques such as microwave irradiation, solvent-free methods, and the use of ionic liquids have been employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-benzylidenerhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diazomethane for methylation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and minimal by-products .

Major Products Formed

The major products formed from these reactions include methylated derivatives, benzoic acid derivatives, and various substituted thiazolidine compounds. These products can exhibit different biological activities and properties, making them valuable for further research and applications .

Comparison with Similar Compounds

3-Methyl-5-benzylidenerhodanine can be compared with other rhodanine derivatives and thiazolidinedione-based compounds:

Conclusion

This compound is a compound of significant interest due to its diverse chemical reactions, potential applications in various fields, and unique mechanism of action. Its comparison with similar compounds highlights its distinct properties and potential for further research and development.

Properties

IUPAC Name

5-benzylidene-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-12-10(13)9(15-11(12)14)7-8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWHJLDAXAFZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5178-04-1
Record name 3-Methyl-5-(phenylmethylene)-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5178-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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